molecular formula C8H5ClN2O2 B164179 7-Chloro-1H-indazole-3-carboxylic acid CAS No. 129295-32-5

7-Chloro-1H-indazole-3-carboxylic acid

Cat. No. B164179
CAS RN: 129295-32-5
M. Wt: 196.59 g/mol
InChI Key: HVKKAELOIRDAAI-UHFFFAOYSA-N
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Description

7-Chloro-1H-indazole-3-carboxylic acid is a compound with the molecular formula C8H5ClN2O2 . It has a molecular weight of 196.59 g/mol . The IUPAC name for this compound is 7-chloro-2H-indazole-3-carboxylic acid .


Molecular Structure Analysis

The molecular structure of 7-Chloro-1H-indazole-3-carboxylic acid consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The compound contains two tautomeric forms: 1H-indazole and 2H-indazole . The 1H-indazole is more thermodynamically stable .


Chemical Reactions Analysis

While specific chemical reactions involving 7-Chloro-1H-indazole-3-carboxylic acid are not available, indazole derivatives have been known to exhibit a wide range of pharmacological activities .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 196.59 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 196.0039551 g/mol . The topological polar surface area of the compound is 66 Ų .

Safety and Hazards

The compound should be handled with care. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing . Ingestion and inhalation should also be avoided . The compound may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Indazole-containing derivatives, including 7-Chloro-1H-indazole-3-carboxylic acid, represent one of the most important heterocycles in drug molecules . They have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Therefore, numerous methods have been developed to construct these heterocycles with better biological activities . Future research may focus on developing new synthetic approaches and exploring the diverse biological activities of these compounds .

properties

IUPAC Name

7-chloro-2H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-5-3-1-2-4-6(5)10-11-7(4)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKKAELOIRDAAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442067
Record name 7-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-1H-indazole-3-carboxylic acid

CAS RN

129295-32-5
Record name 7-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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